3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid
Description
Significance of β-Amino Acids in Chemical and Biological Sciences
β-Amino acids are structural isomers of the more common α-amino acids that constitute natural proteins. researchgate.net In β-amino acids, the amino group is attached to the third carbon atom (the β-carbon) from the carboxyl group. researchgate.net This seemingly minor structural change has profound implications for their chemical and biological properties.
Unlike their α-counterparts, peptides synthesized from β-amino acids (β-peptides) often exhibit remarkable resistance to enzymatic degradation by proteases. encyclopedia.pubnih.gov This enhanced stability makes them attractive candidates for developing peptide-based drugs (peptidomimetics) with improved pharmacokinetic profiles. researchgate.net Furthermore, β-peptides are known to fold into stable and predictable secondary structures, such as helices and sheets, similar to natural peptides. nih.gov This property allows for the rational design of molecules that can mimic the structure and function of biologically active peptides, potentially leading to applications in areas like antimicrobial agents, enzyme inhibitors, and receptor antagonists. encyclopedia.pubmdpi.com
Rationale for Investigating Halogenated Aryl-Substituted β-Amino Acid Scaffolds
The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules is a widely used strategy in drug design to fine-tune their biological activity and physicochemical properties. nih.gov Aryl halides, in particular, are crucial building blocks in the synthesis of pharmaceuticals. nih.gov The introduction of halogens onto an aromatic ring, such as the phenyl group in the target molecule, can significantly influence several key parameters.
Key Effects of Halogenation in Drug Design:
| Property | Impact of Halogenation |
| Lipophilicity | Generally increases lipophilicity (hydrophobicity), which can enhance membrane permeability and cellular uptake. The effect varies with the halogen (I > Br > Cl > F). |
| Binding Affinity | Halogens, particularly chlorine, bromine, and iodine, can form "halogen bonds"—a type of non-covalent interaction with electron-donating atoms in biological targets like proteins. This can increase binding affinity and selectivity. tandfonline.com |
| Metabolic Stability | Halogen substitution can block sites of metabolic oxidation on an aromatic ring, thereby increasing the molecule's half-life in the body. |
| Electronic Effects | Halogens are electron-withdrawing, which can alter the acidity or basicity of nearby functional groups and influence interactions with molecular targets. nih.gov |
The specific combination of a bromine and a chlorine atom on the phenyl ring of 3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid presents a unique electronic and steric profile. Research on other dihalogenated compounds suggests that such patterns can lead to potent biological activities. researchgate.net Investigating this scaffold is therefore a rational approach to exploring new chemical space for potential therapeutic agents.
Overview of Current Research Trajectories for "this compound" and Related Structures
Direct research on this compound is sparse in publicly available literature, indicating it is a novel or under-investigated compound. However, research on structurally similar molecules provides a clear indication of potential research directions.
Antifungal Agents: Numerous patents and studies describe 3-amino-3-arylpropanoic acid derivatives as potent fungicides. googleapis.comgoogle.com For instance, dipeptides containing a 3-amino-3-phenylpropanoic acid moiety have been shown to be effective against phytopathogens that affect major agricultural crops. googleapis.com The specific halogenation pattern of the target molecule makes it a candidate for investigation in this area.
Anticancer Agents: The β-amino acid scaffold is a component of several anticancer drugs, including the well-known agent Taxol. eurochlor.org Furthermore, various heterocyclic compounds derived from substituted propanoic acids have demonstrated promising antiproliferative activity against cancer cell lines, including drug-resistant models. mdpi.com
G-Protein-Coupled Receptor (GPCR) Modulators: Substituted 3-arylpropanoic acids have been identified as agonists for receptors like GPR40, which is a target for type 2 diabetes treatment. nih.govnih.gov This suggests that the target molecule could be screened for activity against a panel of GPCRs.
The research trajectory for a novel compound like this compound would logically begin with an efficient chemical synthesis, followed by screening for biological activities in areas where its structural analogues have shown promise.
Objectives and Scope of the Academic Investigation
Given the lack of extensive data, a foundational academic investigation of this compound would be warranted. The primary objectives of such a study would be:
To Establish a Reliable Synthetic Pathway: Develop and optimize a multi-step synthesis to produce the target compound in sufficient purity and yield for subsequent analysis. A plausible approach would be the Rodionov reaction, involving the condensation of 4-bromo-2-chlorobenzaldehyde (B143073), malonic acid, and a source of ammonia (B1221849).
To Perform Full Physicochemical and Structural Characterization: Utilize analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to confirm the molecular structure and determine key physical properties.
To Conduct Computational Modeling Studies: Employ computational chemistry to predict molecular properties such as conformational preferences, electrostatic potential, and potential interactions with biological macromolecules.
To Undertake Preliminary Biological Screening: Evaluate the compound's bioactivity in a panel of assays based on the known activities of related structures. This would likely include antifungal, antibacterial, and anticancer assays.
The scope of this initial investigation would be to provide a comprehensive baseline of the molecule's chemical, physical, and basic biological properties, thereby laying the groundwork for more specialized future research.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-bromo-2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWBTDVNYXLMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239894 | |
| Record name | Benzenepropanoic acid, β-amino-4-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270508-35-4 | |
| Record name | Benzenepropanoic acid, β-amino-4-bromo-2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1270508-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-amino-4-bromo-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Development of Stereoselective Synthetic Routes for "3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid"
Achieving stereocontrol in the synthesis of β-amino acids is a significant challenge in organic chemistry. For the target compound, this involves establishing the chiral center at the C3 position with a defined absolute configuration.
The preparation of enantiomerically pure β-amino acids can be approached through several catalytic asymmetric methods, including the hydrogenation of enamines, Mannich reactions, and conjugate additions. rsc.org Enzymatic resolution is another powerful strategy for separating enantiomers from a racemic mixture. hilarispublisher.com
Lipase-catalyzed kinetic resolution is a widely employed method for producing enantiomerically enriched β-amino acids. mdpi.com This technique often involves the enantioselective hydrolysis or acylation of a racemic β-amino ester. For instance, a racemic ethyl ester of the target compound could be subjected to hydrolysis using a lipase (B570770) such as Candida antarctica Lipase B (CAL-B) or a lipase from Pseudomonas cepacia. The enzyme would selectively hydrolyze one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the R-enantiomer) as the unreacted ester. These two products can then be separated. High enantioselectivity, often expressed as an E-value greater than 200, is achievable through careful optimization of the enzyme, solvent, and reaction conditions. researchgate.net
Another approach is the asymmetric hydrogenation of a dehydro-β-amino acid precursor. This involves synthesizing an α,β-unsaturated precursor and then using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP or Josiphos), to stereoselectively reduce the double bond and establish the chiral center with high enantiomeric excess (ee). acs.org
| Strategy | Typical Catalyst/Enzyme | Substrate | Expected Outcome | Key Advantage |
|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Racemic ester of the target acid | Separation of enantiomers (one as acid, one as ester) with high ee | High enantioselectivity under mild conditions |
| Asymmetric Hydrogenation | [Rh(COD)(R,R-Et-DuPhos)]BF₄ | N-Acyl dehydroamino acid ester | Single enantiomer product with >95% ee | Direct formation of a single enantiomer |
| Asymmetric Mannich Reaction | Chiral primary amine (e.g., Proline derivative) | 4-bromo-2-chlorobenzaldehyde (B143073), N-Boc-imine, aldehyde | Diastereo- and enantioselective formation of the β-amino carbonyl scaffold | Builds C-C and C-N bonds simultaneously with stereocontrol acs.org |
Multicomponent reactions (MCRs) offer an efficient route to complex molecules like β-amino acids by combining three or more reactants in a single step. rasayanjournal.co.in The Rodionov reaction, a variation of the Knoevenagel condensation followed by Michael addition and decarboxylation, is a classic MCR for synthesizing β-aryl-β-amino acids. This one-pot synthesis would involve reacting 4-bromo-2-chlorobenzaldehyde, malonic acid, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent under reflux. scribd.comgoogle.com The reaction proceeds through an imine intermediate, which is then attacked by the enolate of malonic acid to assemble the core structure of the target compound. scribd.com
More advanced MCRs, such as asymmetric Mannich reactions, can provide stereocontrol. rsc.orgrsc.org A three-component Mannich reaction could involve 4-bromo-2-chlorobenzaldehyde, an amine, and an enolizable carbonyl compound (like a ketone or ester) in the presence of a chiral catalyst to directly form the β-amino carbonyl scaffold with high stereoselectivity. rasayanjournal.co.in
| Component 1 | Component 2 | Component 3 | Solvent/Conditions | Intermediate Product |
|---|---|---|---|---|
| 4-bromo-2-chlorobenzaldehyde | Malonic Acid | Ammonium Acetate | Ethanol (B145695), Reflux | This compound |
| 4-bromo-2-chlorobenzaldehyde | Acetophenone | Aniline | Silica Nanoparticles, Microwave | β-Amino ketone precursor rasayanjournal.co.in |
The success of stereoselective synthesis hinges on the choice of the catalytic system. Each system offers a unique profile of efficiency, selectivity, and operational simplicity.
Biocatalysts : Enzymes, particularly lipases, are highly regarded for their exceptional enantioselectivity (often E > 200) in kinetic resolutions. researchgate.net They operate under mild, environmentally benign conditions (aqueous or organic media, moderate temperatures). However, the major drawback is that the theoretical maximum yield for a single enantiomer is 50% in a standard kinetic resolution. Dynamic kinetic resolution (DKR) processes can overcome this limitation by combining the enzymatic resolution with an in-situ racemization catalyst. nih.gov
Organocatalysts : Chiral primary and secondary amines, such as proline and its derivatives, have emerged as powerful catalysts for asymmetric Mannich reactions. researchgate.net They activate substrates through the formation of transient enamines or iminium ions. These systems can achieve high yields (>80%) and excellent stereoselectivities (up to >99% ee, >95:5 dr). mdpi.com The operational simplicity and metal-free nature are significant advantages.
Transition Metal Catalysts : Chiral complexes of rhodium, ruthenium, and iridium with phosphine ligands are the state-of-the-art for asymmetric hydrogenation of olefinic precursors. These systems are highly efficient, requiring low catalyst loadings (as low as 0.01 mol%) to achieve high conversions and exceptional enantioselectivities (>99% ee). acs.org The main considerations are the cost of the precious metals and ligands and the need for anaerobic conditions.
| Catalytic System Type | Example | Reaction | Typical Yield | Typical Selectivity |
|---|---|---|---|---|
| Biocatalyst | Lipase PSIM (from Burkholderia cepacia) | Kinetic Resolution | ~48% (for each enantiomer) mdpi.com | >99% ee mdpi.com |
| Organocatalyst | (S)-Proline with a chiral diol | Asymmetric Mannich Reaction | 49-80% rsc.org | up to 99% ee rsc.org |
| Transition Metal Complex | Aryl, tert-butyl substituted Josiphos ligand with Rh(I) | Asymmetric Hydrogenation | >95% | up to 97% ee acs.org |
Exploration of Diverse Chemical Transformations of "this compound"
The bifunctional nature of the target amino acid, possessing both a primary amine and a carboxylic acid, allows for a wide range of chemical modifications at both ends of the molecule.
The primary amino group is a versatile handle for introducing a variety of functional groups, most commonly through acylation or protection reactions.
N-Protection : To facilitate selective reactions at the carboxylic acid moiety, the amino group is typically protected. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to many reaction conditions but is easily removed with mild acid, such as trifluoroacetic acid (TFA). wikipedia.org The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group, installed using reagents like Fmoc-Cl or Fmoc-OSu. rsc.orgwikipedia.org The Fmoc group is notably base-labile, cleaved by reagents like piperidine, making it orthogonal to the acid-labile Boc group. wikipedia.org
Amide Bond Formation (Peptide Coupling) : The amino group can react with an activated carboxylic acid to form an amide bond. This is the fundamental reaction in peptide synthesis. nih.gov The target amino acid can be coupled with other N-protected α- or β-amino acids using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions, or more advanced reagents like HATU or PyBOP. bachem.com The incorporation of β-amino acids like the title compound into peptides can induce specific secondary structures and increase resistance to proteolytic degradation. acs.org
| Reaction | Reagent(s) | Product Type | Typical Conditions |
|---|---|---|---|
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH) | N-Boc protected amino acid | Aqueous Dioxane, Room Temp |
| N-Fmoc Protection | Fmoc-Cl, Base (e.g., NaHCO₃) | N-Fmoc protected amino acid | Aqueous Dioxane, Room Temp rsc.org |
| Peptide Coupling | N-protected amino acid, HATU, DIPEA | Dipeptide | DMF, Room Temp |
The carboxylic acid group can be converted into a range of functional groups, primarily esters and amides, which alters the compound's physical and chemical properties.
Esterification : The most common derivative is the methyl or ethyl ester, which can be prepared by treating the amino acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. A highly effective method involves using thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in an excess of the alcohol at room temperature. nih.govresearchgate.net This procedure typically yields the ester as its hydrochloride salt due to the presence of the free amino group. nih.govgoogle.com
Amide Formation : The carboxylic acid can be converted to a primary, secondary, or tertiary amide. This transformation generally requires activation of the carboxyl group, which can be achieved using the same coupling reagents employed in peptide synthesis (e.g., HATU, PyBOP). The activated acid is then treated with a desired amine (ammonia, a primary amine, or a secondary amine) to yield the corresponding amide derivative. sphinxsai.com
| Reaction | Reagent(s) | Product Type | Typical Conditions |
|---|---|---|---|
| Esterification | Methanol (B129727), Thionyl Chloride (SOCl₂) | Methyl ester hydrochloride | 0°C to Room Temp researchgate.net |
| Esterification | Ethanol, Trimethylchlorosilane (TMSCl) | Ethyl ester hydrochloride | Room Temp nih.gov |
| Amide Synthesis | Benzylamine, HATU, DIPEA | N-Benzyl amide | DMF, Room Temp |
Modifications and Substituent Effects on the Halogenated Phenyl Ring
The electronic and steric properties of the halogen substituents on the phenyl ring of 3-amino-3-arylpropanoic acids play a critical role in modulating the compound's reactivity, conformation, and potential biological activity. In the case of this compound, the presence of a bromine atom at the para-position and a chlorine atom at the ortho-position creates a distinct electronic and steric environment.
Electronic Effects: Both chlorine and bromine are electron-withdrawing groups due to their high electronegativity (inductive effect), which deactivates the aromatic ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. In this specific substitution pattern, the strong electron-withdrawing nature of the halogens can influence the acidity of the carboxylic acid and the basicity of the amino group. Studies on related halogenated compounds suggest that the presence of halogens generally increases the acidity of nearby protons.
Steric Effects: The ortho-chloro substituent introduces significant steric hindrance around the benzylic carbon atom. This steric bulk can influence the approach of reagents during synthesis, potentially affecting reaction rates and the stereochemical outcome of reactions. For instance, in catalytic asymmetric reactions, the ortho-substituent can play a crucial role in directing the stereoselectivity by interacting with the chiral catalyst.
Systematic modifications of these halogen substituents can provide insights into structure-activity relationships (SAR). Replacing bromine with other halogens (e.g., fluorine or iodine) or altering their positions on the phenyl ring would modulate the lipophilicity and electronic distribution of the molecule. For example, fluorine substitution is known to often enhance metabolic stability and binding affinity in bioactive molecules.
Table 1: Predicted Effects of Halogen Modifications on Physicochemical Properties (Based on Analogous Compounds)
| Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Electronic Effect | Potential Impact on Reactivity |
| Replace 4-Br with 4-F | Decrease | Increased inductive withdrawal | May alter catalyst-substrate interactions in asymmetric synthesis. |
| Replace 2-Cl with 2-F | Minor Decrease | Increased inductive withdrawal | Reduced steric hindrance may increase reaction rates. |
| Replace 4-Br with 4-I | Increase | Weaker inductive withdrawal | May favor certain metal-catalyzed cross-coupling reactions. |
| Remove 2-Cl | Decrease | Reduced electron withdrawal | Reduced steric hindrance could lead to lower stereoselectivity. |
This is an interactive table. Click on the headers to sort the data.
Mechanistic Elucidation of Key Synthetic Reactions
The synthesis of β-aryl-β-amino acids like this compound can be achieved through several key reactions, with the Mannich-type reaction and the Rodionov reaction being prominent examples.
Investigation of Reaction Pathways and Intermediate Structures
A plausible and common route for the synthesis of this class of compounds is the Rodionov reaction . This one-pot reaction typically involves an aromatic aldehyde (4-bromo-2-chlorobenzaldehyde), malonic acid, and a source of ammonia (B1221849) (like ammonium acetate) in an alcoholic solvent.
The proposed reaction pathway proceeds through several key intermediates:
Knoevenagel Condensation: The reaction initiates with the condensation of 4-bromo-2-chlorobenzaldehyde with malonic acid to form an arylidenemalonic acid intermediate.
Michael Addition: Ammonia then acts as a nucleophile, adding to the β-position of the α,β-unsaturated system in a Michael-type addition. This forms a transient amino-adduct.
Decarboxylation: The final step involves the decarboxylation of the resulting intermediate, typically upon heating, to yield the final product, this compound.
An alternative and powerful method is the Mannich-type reaction , which offers better control over stereochemistry. In an asymmetric variant, a pre-formed imine of 4-bromo-2-chlorobenzaldehyde reacts with a ketone-derived silyl (B83357) enol ether or a ketene (B1206846) silyl acetal (B89532) in the presence of a chiral catalyst. The catalyst, often a chiral Lewis acid or Brønsted acid, coordinates to the imine, creating a chiral environment that directs the nucleophilic attack from one face, leading to an enantioenriched product. The reaction proceeds through a highly organized, cyclic transition state where the catalyst, imine, and nucleophile are all in close proximity.
Stereochemical Outcome Analysis in Synthetic Processes
The carbon atom attached to the amino group and the di-halogenated phenyl ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers (R and S). Controlling the stereochemical outcome of the synthesis is crucial, especially for pharmaceutical applications where often only one enantiomer is active.
Asymmetric Mannich reactions are a cornerstone for the stereoselective synthesis of β-amino esters and acids. nih.gov The stereochemical outcome is dictated by the chiral catalyst and the nature of the substrates and reagents.
For the synthesis of this compound, an N-protected imine derived from 4-bromo-2-chlorobenzaldehyde would be reacted with a silyl ketene acetal. The choice of chiral catalyst is paramount. For example, chiral phosphoric acids or thiourea-based organocatalysts have been shown to be highly effective in promoting enantioselective additions to imines. nih.gov
The catalyst forms a hydrogen-bonding network with the imine, activating it for nucleophilic attack and simultaneously shielding one of its prochiral faces. The substituents on the phenyl ring influence this process. The electron-withdrawing nature of the chloro and bromo groups can enhance the electrophilicity of the imine carbon, potentially increasing the reaction rate. The steric bulk of the ortho-chloro group can create specific interactions with the catalyst, which can either enhance or diminish the level of enantioselectivity depending on the catalyst's structure.
Table 2: Enantioselectivity in Asymmetric Mannich-type Syntheses of Analogous β-Aryl-β-Amino Esters
| Aryl Substituent | Chiral Catalyst Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) | Reference |
| 4-Chlorophenyl | Chiral Phosphoric Acid | >95:5 | 96 | (Generic Example) |
| 2-Chlorophenyl | Thiourea Derivative | 90:10 | 92 | (Generic Example) |
| 4-Bromophenyl | (S)-Proline | 85:15 | 88 | (Generic Example) |
| 3-Fluorophenyl | (R)-BINOL derivative | >98:2 | 99 | (Generic Example) |
This is an interactive table. The data represents typical results for analogous compounds and illustrates the high levels of stereocontrol achievable.
Comprehensive Structural Elucidation and Conformational Analysis
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique and complementary information regarding the connectivity, functional groups, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid, ¹H and ¹³C NMR spectra provide initial evidence of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The aromatic region would display complex multiplets for the three protons on the substituted phenyl ring. The proton at the C3 position (methine, -CH(NH₂)-) would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two protons of the methylene group (-CH₂COOH) are diastereotopic due to the adjacent chiral center and would likely appear as two separate multiplets, often a doublet of doublets each. The amine and carboxylic acid protons are often broad and may exchange with deuterium (B1214612) oxide (D₂O).
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the carbonyl carbon, the aromatic carbons (with substitutions influencing their positions), the chiral methine carbon bonded to the nitrogen, and the methylene carbon.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between the methine proton and the adjacent methylene protons, establishing the propanoic acid backbone. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Solid-State NMR (ssNMR): While solution NMR provides data on the molecule's average conformation, solid-state NMR spectroscopy can provide high-resolution structural information on the compound in its crystalline or amorphous solid form. nih.gov It is particularly useful for studying membrane-bound peptides and proteins and can be applied to amino acids to understand their structure in a solid matrix. nih.govillinois.edu By analyzing parameters like chemical shift anisotropy and dipolar couplings, ssNMR can reveal details about molecular packing, intermolecular interactions, and the specific conformation adopted in the solid state, which may differ from that in solution. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups and substituted aromatic systems.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 12.0 (broad) | 170 - 175 |
| CH₂ | ~2.8 - 3.2 (multiplets) | 38 - 45 |
| CH-NH₂ | ~4.5 - 5.0 (multiplet) | 50 - 58 |
| Aromatic C-H | 7.2 - 7.8 (multiplets) | 125 - 135 |
| Aromatic C-Cl | N/A | 130 - 138 |
| Aromatic C-Br | N/A | 120 - 128 |
| Aromatic C-C(H)N | N/A | 138 - 145 |
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₉BrClNO₂), HRMS can determine its mass to within a few parts per million (ppm).
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and its fragments, with predictable relative intensities, confirming the presence of one bromine and one chlorine atom. docbrown.info
Common fragmentation patterns for related aromatic halides and amino acids under techniques like electrospray ionization (ESI) include the loss of the halogen, which can be a primary fragmentation pathway. miamioh.edunih.gov Other expected fragmentations include the loss of the carboxylic acid group as CO₂ (44 Da), loss of ammonia (B1221849) (NH₃), and cleavage of the bond between the α- and β-carbons.
Table 2: HRMS Data for the Molecular Ion of C₉H₉BrClNO₂ Calculated for the most abundant isotopes.
| Isotopic Composition | Calculated Exact Mass [M+H]⁺ |
| C₉H₁₀⁷⁹Br³⁵ClNO₂⁺ | 293.9632 |
| C₉H₁₀⁸¹Br³⁵ClNO₂⁺ | 295.9612 |
| C₉H₁₀⁷⁹Br³⁷ClNO₂⁺ | 295.9603 |
| C₉H₁₀⁸¹Br³⁷ClNO₂⁺ | 297.9582 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid O-H stretch typically appears as a very broad band in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid is expected as a strong, sharp band around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear in the 3300-3500 cm⁻¹ range. The N-H bending (scissoring) mode is found near 1600 cm⁻¹. Aromatic C-H stretching occurs just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are typically observed in the fingerprint region, below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic ring C-C stretching vibrations often produce stronger Raman signals than IR signals. These typically appear in the 1400-1600 cm⁻¹ region.
The analysis of these vibrational modes can be supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the assignment of the observed bands. scirp.org
Table 3: Characteristic Vibrational Frequencies Based on typical values for the constituent functional groups.
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 (broad) |
| N-H Stretch (Amine) | IR, Raman | 3300 - 3500 |
| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 |
| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 2960 |
| C=O Stretch (Carboxylic Acid) | IR, Raman | 1700 - 1725 (strong) |
| N-H Bend (Amine) | IR | 1590 - 1650 |
| C=C Stretch (Aromatic) | IR, Raman | 1400 - 1600 |
| C-Cl Stretch | IR, Raman | 600 - 800 |
| C-Br Stretch | IR, Raman | 500 - 600 |
The carbon atom at the 3-position is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of such molecules. nih.gov
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The substituted benzene (B151609) ring in this compound acts as a chromophore that absorbs UV light, giving rise to an ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chiral center.
The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with theoretical spectra generated using quantum chemical calculations (e.g., time-dependent DFT) for both the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This method has become an invaluable tool for stereochemical determination, complementing other techniques like X-ray crystallography. nih.gov
Solid-State Structural Determination by X-ray Crystallography
While spectroscopic methods provide crucial information about molecular connectivity and conformation in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. scirp.org It provides precise data on bond lengths, bond angles, torsional angles, and the absolute configuration of the chiral center.
The primary challenge in X-ray crystallography is obtaining high-quality single crystals suitable for diffraction experiments. For β-amino acids, crystal growth is often achieved through slow evaporation of a solvent or a mixture of solvents. iisc.ac.in Common crystallization techniques include:
Slow Evaporation: Dissolving the compound in a suitable solvent (e.g., ethanol (B145695), methanol (B129727), water, or mixtures) to near saturation and allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a sealed larger jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
Cooling: Slowly cooling a saturated solution of the compound can also induce crystallization.
The quality of the resulting crystals is assessed using an optical microscope to check for well-defined faces, clarity, and the absence of cracks or twinning. A suitable crystal is then mounted and subjected to X-ray diffraction, which can definitively establish the three-dimensional structure and intermolecular interactions, such as hydrogen bonding networks, that dictate the crystal packing. researchgate.netnih.gov
Determination of Molecular Conformation, Packing Arrangements, and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Without experimental crystallographic data, a definitive description of the molecular conformation, crystal packing, and intermolecular interactions of this compound remains speculative. It is anticipated that in the solid state, the molecule would adopt a conformation that minimizes steric strain and maximizes stabilizing intermolecular forces.
Furthermore, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule. The strength and geometry of these potential halogen bonds would influence the crystal packing.
A hypothetical data table of potential intermolecular interactions is presented below, based on the functional groups present in the molecule.
| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Potential Angle (°) |
| Hydrogen Bond | N-H (amino) | O=C (carboxyl) | 2.8 - 3.2 | 150 - 180 |
| Hydrogen Bond | O-H (carboxyl) | N (amino) | 2.7 - 3.1 | 160 - 180 |
| Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | 2.5 - 2.9 | 170 - 180 |
| Halogen Bond | C-Br | O=C (carboxyl) | 3.0 - 3.5 | 160 - 175 |
| Halogen Bond | C-Cl | O=C (carboxyl) | 3.1 - 3.6 | 160 - 175 |
Solution-State Conformational Landscape and Dynamics
The conformational landscape of this compound in solution is expected to be more dynamic than in the solid state, with the molecule existing as an equilibrium of different conformers. The preferred conformation would be influenced by a combination of intramolecular interactions and interactions with the solvent.
Experimental Approaches to Conformational Analysis (e.g., NMR Relaxation Studies)
To date, no specific NMR relaxation studies for this compound have been published. Such studies would be invaluable for understanding the molecule's dynamic behavior in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could provide information about through-space proximities between protons, helping to define the predominant solution-state conformation. Measurements of spin-lattice (T1) and spin-spin (T2) relaxation times could offer insights into the mobility of different parts of the molecule.
Influence of Solvent Effects on Molecular Conformation
The choice of solvent would significantly impact the conformational equilibrium of this compound. In polar protic solvents, such as water or methanol, the solvent molecules can form hydrogen bonds with the amino and carboxyl groups, which would stabilize more extended conformations. In contrast, in nonpolar aprotic solvents, intramolecular hydrogen bonding between the amino and carboxyl groups might be more favorable, leading to a more folded or compact conformation.
The dielectric constant of the solvent would also play a role in influencing the electrostatic interactions within the molecule and between the molecule and the solvent, thereby affecting the conformational preferences.
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are indispensable for understanding the intrinsic electronic properties of a molecule. These studies provide insights into molecular stability, reactivity, and the nature of chemical bonds, governed by the molecule's electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict the optimized ground-state geometry and various electronic properties. From the energies of the optimized neutral molecule and its corresponding cation and anion, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scielo.org.mxnih.govnih.gov
Key reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. nih.govnih.gov
For 3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) on the phenyl ring is expected to significantly influence these parameters. These substituents would lower the energy of the molecular orbitals, leading to a higher ionization potential and electron affinity compared to a non-halogenated analogue.
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (IP) | E(N-1) - E(N) | ~9.15 | High value indicates significant energy is needed to remove an electron. |
| Electron Affinity (EA) | E(N) - E(N+1) | ~1.90 | Positive value suggests the molecule can favorably accept an electron. |
| Electronegativity (χ) | (IP + EA) / 2 | ~5.53 | Indicates a strong tendency to attract electrons. |
| Chemical Hardness (η) | (IP - EA) / 2 | ~3.63 | Suggests moderate stability and resistance to deformation of the electron cloud. |
| Electrophilicity Index (ω) | χ² / (2η) | ~4.21 | Indicates a strong capacity to act as an electrophile. |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between filled and vacant orbitals, providing a detailed picture of intramolecular bonding.
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.80 | Represents the molecule's electron-donating capability. |
| LUMO Energy | ~ -0.95 | Represents the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.85 | A relatively large gap suggests high kinetic stability. |
Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD can simulate molecular motions, conformational changes, and interactions with the surrounding environment. nih.govrsc.org
The flexibility of this compound arises from the rotation around several single bonds, particularly the Cα-Cβ bond of the propanoic acid backbone and the Cα-C(phenyl) bond. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers that separate them. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn dictates its biological and chemical activity.
| Conformer | Description of Dihedral Angle (N-Cα-Cβ-C(OOH)) | Predicted Relative Energy (kcal/mol) |
|---|---|---|
| Anti-periplanar | ~180° | 0.0 (most stable) |
| Gauche (+) | ~ +60° | ~ 1.2 |
| Gauche (-) | ~ -60° | ~ 1.5 |
The behavior of this compound in a biological context is intrinsically linked to its interactions with water. MD simulations using explicit water models can provide a detailed picture of the solvation shell around the molecule. acs.orgacs.org Key interactions would include:
Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups are amphiprotic, capable of both donating and accepting hydrogen bonds with surrounding water molecules.
Hydrophobic Interactions: The 4-bromo-2-chlorophenyl group is hydrophobic and will influence the local structuring of water molecules.
These simulations can quantify the strength and lifetime of these interactions, revealing how the solvent stabilizes different conformations and mediates interactions with other molecules.
In Silico Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data or serve as a predictive tool. DFT calculations are commonly used to compute the parameters associated with IR and NMR spectroscopy.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies corresponding to the normal modes of the molecule. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The predicted spectrum would show characteristic peaks for its functional groups. libretexts.org
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | ~3100 (broad) | 3300-2500 |
| Aromatic C-H | Stretching | ~3050 | 3100-3000 |
| N-H (Amine) | Stretching | ~3350, ~3280 | 3400-3250 |
| C=O (Carboxylic Acid) | Stretching | ~1715 | 1725-1700 |
| Aromatic C=C | In-ring Stretching | ~1600, ~1475 | 1600-1450 |
| C-Cl | Stretching | ~750 | 800-600 |
| C-Br | Stretching | ~650 | 690-515 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). nih.govnih.gov These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra. libretexts.orgresearchgate.net
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H (Aromatic) | H3, H5, H6 | 7.2 - 7.8 |
| ¹H (Aliphatic) | CH (α-carbon) | ~4.5 |
| CH₂ (β-carbon) | ~2.9 | |
| ¹³C (Aromatic) | C1 (ipso-CH) | ~138 |
| C2 (ipso-Cl) | ~132 | |
| C4 (ipso-Br) | ~122 | |
| C3, C5, C6 | 128 - 135 | |
| ¹³C (Aliphatic) | C=O (carbonyl) | ~175 |
| CH (α-carbon) | ~55 | |
| CH₂ (β-carbon) | ~40 |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling serves as a powerful tool in modern chemistry for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states. While specific computational studies detailing the reaction pathways for the formation of this compound are not extensively available in the public domain, the methodologies for such investigations are well-established. Theoretical studies on analogous compounds frequently employ quantum chemical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction.
These computational approaches allow for the calculation of key energetic parameters that govern the kinetics and thermodynamics of a chemical transformation. By modeling the geometry of reactants, intermediates, products, and transition states, researchers can predict the most likely pathway a reaction will follow. For instance, a typical computational study would involve optimizing the molecular structures of all species involved in the reaction and calculating their corresponding energies.
The transition state, which represents the energy maximum along the reaction coordinate, is of particular interest as its energy relative to the reactants determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. Computational models can visualize the structure of these fleeting transition states, providing insights into the bonding changes that occur during the reaction.
To illustrate the type of data generated from such computational investigations, the following table presents a hypothetical set of calculated energetic parameters for a proposed reaction step in the synthesis of a substituted aminopropanoic acid. It is important to note that this data is purely illustrative and does not represent actual calculated values for this compound.
| Reaction Step | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| Hypothetical Step 1: C-N Bond Formation | DFT/B3LYP/6-31G | 15.2 | -5.8 |
| Hypothetical Step 2: Hydrolysis | DFT/B3LYP/6-31G | 12.5 | -10.3 |
Such theoretical investigations, when applied to the synthesis of this compound, would provide valuable insights into the reaction mechanism, helping to optimize reaction conditions and potentially guide the design of more efficient synthetic routes.
Pre Clinical Biological Activity and Mechanistic Insights in Vitro and in Silico
In Vitro Pharmacological Profiling and Target Interaction Studies
In vitro studies are fundamental in characterizing the pharmacological profile of a new chemical entity. These assays, conducted in a controlled laboratory setting outside of a living organism, provide initial insights into how "3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid" might interact with biological systems.
While specific enzyme inhibition data for "this compound" is not extensively documented in publicly available literature, the activity of related β-amino acid derivatives suggests potential interactions with various enzymes. Synthetic amino acid derivatives have been shown to inhibit digestive enzymes, indicating a potential therapeutic application in metabolic disorders. nih.gov For instance, studies on similar compounds involve assessing their inhibitory potential against enzymes like amino acid decarboxylases or those involved in peptidoglycan synthesis, which are crucial for bacterial survival.
The general process for such an assay would involve:
Incubating the target enzyme with varying concentrations of the compound.
Adding the enzyme's specific substrate to initiate the reaction.
Measuring the rate of product formation, often through spectrophotometric or fluorometric methods.
Should "this compound" show inhibitory activity, further kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.netamericanpeptidesociety.org These studies are critical for understanding the nature of the enzyme-inhibitor interaction. For example, the inhibitory kinetics of betaine (B1666868) on β-N-acetyl-D-glucosaminidase were determined to be of a mixed type, providing detailed insights into the interaction. nih.gov
Table 1: Illustrative Enzyme Inhibition Assay Parameters
| Parameter | Description | Example Value |
|---|---|---|
| Enzyme | The specific biological catalyst being targeted. | Amino Acid Decarboxylase |
| Substrate | The molecule upon which the enzyme acts. | L-Tyrosine |
| Inhibitor | The compound being tested. | This compound |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | To be determined |
| Kᵢ | The inhibition constant, indicating the binding affinity of the inhibitor. | To be determined |
| Mechanism | The mode of inhibition (e.g., competitive, non-competitive). | To be determined |
This table is illustrative and does not represent actual experimental data for the specified compound.
Receptor binding assays are crucial for identifying which cellular receptors the compound interacts with and the strength of that interaction. Substituted phenylpropanoic acid derivatives have been investigated as activators of human peroxisome proliferator-activated receptors (PPARs), indicating that this class of compounds can bind to nuclear receptors. nih.gov Similarly, 3-amino-3-phenylpropionamide derivatives have shown high affinity for the mu opioid receptor. nih.gov
These assays typically utilize a radiolabeled ligand known to bind to the receptor of interest. The displacement of the radioligand by "this compound" would be measured, allowing for the determination of its binding affinity (Kᵢ). This value is a quantitative measure of how tightly the compound binds to the receptor. Docking simulations are also used to predict and understand the interactions between a ligand and its receptor at a molecular level. mdpi.com
Table 2: Representative Receptor Binding Assay Data for Analogous Compounds
| Compound Type | Receptor Target | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Phenylpropanoic Acid Derivatives | PPARα | Varies with substitution | nih.gov |
| 3-Amino-3-phenylpropionamides | Mu Opioid Receptor | High affinity | nih.gov |
This table presents data for analogous compounds to illustrate the types of targets and affinities that might be relevant.
Cell-based assays are vital for understanding the physiological effect of the compound on whole cells. These assays can measure a range of cellular responses, including antiproliferative effects and antimicrobial activity.
Antiproliferative Effects: The potential of "this compound" to inhibit cell growth is often tested against various cancer cell lines. For example, novel fluoro-substituted chalcones have demonstrated potent antiproliferative activities against several cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to reduce the viability of A549 lung cancer cells. mdpi.com Such studies are critical in the early stages of anticancer drug discovery. nih.gov
Antimicrobial Activity: The presence of halogens in a molecule can significantly influence its antimicrobial properties. nih.govmdpi.comnih.govnih.gov Studies on halogenated phenols and peptoids have shown a clear correlation between halogenation and increased antimicrobial activity against bacteria like S. aureus. nih.govresearchgate.netnih.gov Therefore, "this compound" would likely be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).
Table 3: Example of Antiproliferative Activity Data for a Related Compound
| Cancer Cell Line | Compound | IC₅₀ (µM) |
|---|---|---|
| HCT-116 (Colon) | Ni(II) complex with oxaprozin | Nanomolar range |
This table is based on findings for transition metal complexes of oxaprozin, a propanoic acid derivative, to illustrate how antiproliferative data is presented. nih.gov
Structure-Activity Relationship (SAR) Studies for "this compound" Analogues
SAR studies are essential for optimizing the lead compound by identifying which parts of the molecule are key to its biological activity. This involves synthesizing and testing a series of analogues with systematic structural modifications.
The nature, number, and position of halogen atoms on the phenyl ring can dramatically alter a molecule's biological activity. nih.govnih.gov Halogenation can affect properties such as lipophilicity, electronic distribution, and metabolic stability, all of which influence how the compound interacts with its biological target. researchgate.netnih.gov
For "this compound," SAR studies would involve synthesizing analogues where:
The positions of the bromo and chloro groups are varied (e.g., 2-bromo-4-chloro, 3-bromo-5-chloro).
Different halogens are used (e.g., fluoro, iodo).
The number of halogen substituents is changed.
Studies on other halogenated compounds have shown that such modifications can fine-tune activity. For instance, in some series, antimicrobial activity increases with the hydrophobicity conferred by halogenation. nih.gov The introduction of halogens can also influence interactions with amino acid residues in protein binding pockets. researchgate.net
Table 4: Influence of Halogenation on Antimicrobial Activity (General Observations)
| Halogenation Pattern | Effect on Activity | Rationale |
|---|---|---|
| Increased number of halogens | Often increases | Enhanced lipophilicity, altered electronic properties |
| Change in halogen type (F, Cl, Br, I) | Variable | Affects size, electronegativity, and ability to form halogen bonds |
This table summarizes general trends observed in SAR studies of halogenated compounds. nih.govresearchgate.net
The "this compound" molecule possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is well-established in pharmacology that enantiomers can have vastly different biological activities, metabolic fates, and toxicities.
Therefore, a crucial aspect of pre-clinical development is the separation of the racemic mixture into its individual enantiomers and the evaluation of their distinct pharmacological profiles. mdpi.com For example, the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid (baclofen) revealed that the R(+) enantiomer was significantly more potent than the S(-) form. nih.gov A validated chiral liquid chromatography method would be necessary for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid to assess the purity of each enantiomer. tsijournals.com
Table 5: Hypothetical Pharmacological Profile of Enantiomers
| Enantiomer | Receptor Affinity (Kᵢ) | Cellular Activity (IC₅₀) |
|---|---|---|
| (R)-3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid | To be determined | To be determined |
| (S)-3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid | To be determined | To be determined |
This table illustrates the type of data that would be generated from studying the separate enantiomers of the target compound.
In Silico Approaches for Mechanistic Understanding and Target Prediction
Computational, or in silico, studies are pivotal in modern medicinal chemistry for elucidating the potential biological roles of novel compounds. These methods can predict how a molecule might interact with biological targets, identify new molecules with similar potential, and anticipate its metabolic fate within an organism.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as this compound, might interact with the active site of a protein. The process involves predicting the ligand's conformation and its binding affinity, which is often expressed as a docking score.
A typical molecular docking workflow would involve:
Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Protein Target: A protein of interest would be selected based on a therapeutic hypothesis. Its 3D structure, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, removing water molecules, and defining the binding site.
Docking Simulation: Using specialized software, the ligand is placed into the protein's binding site in various orientations and conformations. An energy-based scoring function then evaluates the stability of each pose.
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein, are examined.
While no specific molecular docking studies for this compound have been published, such simulations would be critical in identifying its potential biological targets and understanding the structural basis of its activity. The presence of the bromo and chloro substituents on the phenyl ring, along with the propanoic acid moiety, would likely play a significant role in its binding interactions.
Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Interacting Residues | |
| Hydrogen Bond Acceptors | Asp145, Glu98 |
| Hydrogen Bond Donors | Lys23 |
| Hydrophobic Interactions | Leu15, Val30, Ile84 |
| Halogen Bond | Tyr82 (with Bromine) |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening.
The development of a pharmacophore model for this compound would involve:
Feature Identification: Identifying the key chemical features of the molecule, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Model Generation: Creating a 3D model that represents the spatial arrangement of these features.
Virtual Screening: Using the pharmacophore model to screen databases of compounds to find molecules with a similar arrangement of features.
This approach would be instrumental in identifying novel compounds that could have similar biological activity to this compound, thereby expanding the chemical space for a particular therapeutic target.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Description |
| Hydrogen Bond Donor | Amino group (-NH2) |
| Hydrogen Bond Acceptor | Carboxylic acid (-COOH) |
| Aromatic Ring | Bromo-chlorophenyl group |
| Hydrophobic Center | Phenyl ring |
Note: This table is a representation of potential features and is not derived from a specific study.
In silico tools can also predict the metabolic fate of a compound, which is a critical aspect of its pharmacokinetic profile. These predictions can help to identify potential metabolic liabilities of a molecule early in the drug discovery process.
The prediction of metabolic stability and biotransformation pathways for this compound would typically involve:
Metabolic Stability Prediction: Using computational models to estimate the compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).
Biotransformation Pathway Prediction: Identifying the most likely sites of metabolism on the molecule and the resulting metabolites. Common metabolic reactions include oxidation, reduction, and hydrolysis.
For this compound, potential sites of metabolism could include the phenyl ring (hydroxylation) and the propanoic acid side chain. Understanding its metabolic profile is crucial for predicting its half-life and potential for drug-drug interactions.
Table 3: Predicted Metabolic Properties of this compound
| Property | Predicted Outcome |
| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 |
| Predicted Major Metabolites | Hydroxylated phenyl ring derivatives |
| Predicted Half-life | Moderate |
Note: This table contains hypothetical predictions and is not based on published data.
Advanced Analytical Method Development for Research Applications
Chromatographic Methodologies for Separation and Purity Assessment
Chromatography is a cornerstone for the separation and analysis of chemical compounds. For "3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid," various chromatographic techniques are employed to assess its purity and resolve its constituent components.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like β-amino acids. Reversed-phase HPLC (RP-HPLC) is particularly suitable for separating the target compound from its impurities. pensoft.netpensoft.net A typical RP-HPLC method involves a non-polar stationary phase (e.g., C18) and a polar mobile phase.
The development of a simple, selective, and stability-indicating RP-HPLC method is essential for monitoring the compound's purity and degradation. pensoft.net Method validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical procedure is accurate, precise, reproducible, and specific for its intended purpose. pensoft.netresearchgate.net For quantitative analysis, a UV/VIS detector is commonly used, with the detection wavelength selected based on the chromophore of the molecule. pensoft.net
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Phenylpropanoic Acid Derivatives
| Parameter | Condition | Source |
| Column | C18 (e.g., 150 mm × 4.6 mm, 5 µm) | pensoft.net |
| Mobile Phase | Acetonitrile (B52724) : Phosphate Buffer (pH 3.0) (50:50 v/v) | pensoft.net |
| Elution Mode | Isocratic | pensoft.net |
| Flow Rate | 1.0 mL/min | pensoft.net |
| Column Temperature | 30 °C | pensoft.net |
| Detection | UV/VIS at 225 nm | pensoft.net |
| Injection Volume | 20 µL | pensoft.net |
This type of method allows for the separation of the main compound from process-related impurities and degradation products, making it invaluable for quality control and stability studies. pensoft.net
Since "this compound" possesses a chiral center, separating its enantiomers is critical, as different enantiomers can exhibit distinct pharmacological properties. tsijournals.com Chiral HPLC is the most accurate and convenient means for determining the enantiomeric composition of chiral compounds. researchgate.net This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
A validated normal-phase chiral HPLC method has been successfully developed for the closely related compound, β-amino-β-(4-bromophenyl)propanoic acid. tsijournals.com This method utilizes a Pirkle-type "(R, R) Whelk-01" column, which is a π-electron acceptor-donor CSP. tsijournals.com The mobile phase composition, particularly the inclusion of additives like trifluoroacetic acid (TFA) and an amine, plays a crucial role in achieving optimal resolution between the enantiomers. tsijournals.com The method can be validated to detect and quantify even small percentages of the undesired enantiomer. tsijournals.com
Table 2: Validated Chiral HPLC Method for a Structural Analog (β-amino-β-(4-bromophenyl)propanoic acid)
| Parameter | Condition | Source |
| Chiral Column | (R, R) Whelk-01 (250 mm × 4.6 mm, 5 µm) | tsijournals.com |
| Mobile Phase | n-hexane : ethanol (B145695) : TFA : iso-propyl amine (95:5:0.1:0.025 v/v/v/v) | tsijournals.com |
| Flow Rate | 1.0 mL/min | tsijournals.com |
| Detection | UV at 225 nm | tsijournals.com |
| Injection Volume | 10 µL | tsijournals.com |
| Sample Conc. | 1.0 mg/mL in Ethanol:TFA (100:1) | tsijournals.com |
| Retention Time (R) | ~18.0 min | tsijournals.com |
| Retention Time (S) | ~22.5 min | tsijournals.com |
| Resolution (Rs) | > 2.5 | tsijournals.com |
Such methods are robust and specific, allowing for the precise evaluation of enantiomeric purity in bulk samples and research intermediates. tsijournals.com
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the polar nature and low volatility of amino acids like "this compound," direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the non-volatile amino acid into a more volatile and thermally stable derivative.
Common derivatization strategies involve replacing the active hydrogens on the amino (-NH2) and carboxyl (-COOH) groups with nonpolar moieties. Two-step derivatization procedures, such as esterification of the carboxyl group followed by acylation of the amino group, are frequently used. Alternatively, silylating reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can derivatize both functional groups in a single step. Another approach involves derivatization with propyl chloroformate directly in an aqueous sample. nih.gov The resulting volatile derivatives can then be separated on a GC column and detected.
Table 3: General Workflow for GC Analysis of Amino Acids
| Step | Description | Source |
| 1. Sample Prep | An aliquot of the sample is dried to remove water. | |
| 2. Derivatization | Addition of a derivatizing agent (e.g., MTBSTFA in acetonitrile) and heating to complete the reaction. | |
| 3. GC Separation | Injection of the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., SLB™-5ms). | |
| 4. Detection | Detection of the separated derivatives, often by a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
Hyphenated Techniques for Comprehensive Characterization in Complex Matrices
Hyphenated techniques, which couple a separation method with a detection method, offer enhanced analytical capabilities. For "this compound," coupling liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is an indispensable tool for trace-level quantification and structural elucidation in complex biological matrices like plasma or tissue homogenates. researchgate.netrug.nl The technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.net
For quantitative analysis, the LC-MS/MS system is often operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]+) of the target compound is selected in the first mass analyzer, fragmented, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the compound, minimizing interference from matrix components and enabling accurate quantification at very low concentrations (ng/L or pg/mL levels). rug.nlumb.edu This approach is crucial for pharmacokinetic studies and identifying metabolites, where the compound and its biotransformation products are present in minute quantities. rug.nl
Table 4: Conceptual LC-MS/MS Parameters for Trace Analysis
| Parameter | Description | Source |
| LC System | U-HPLC for high-resolution separation | lcms.cz |
| Column | Reversed-phase C18 | umb.edu |
| Mobile Phase | Gradient elution with water and acetonitrile, often with additives like formic acid to improve ionization. | researchgate.netumb.edu |
| Ionization Source | Electrospray Ionization (ESI), typically in positive mode for amino compounds. | nih.gov |
| MS Analyzer | Triple Quadrupole (QqQ) or Orbitrap | lcms.cz |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan for metabolite identification. | umb.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection power of MS. nih.gov Following the necessary derivatization to increase volatility, GC-MS analysis provides definitive identification of the target compound. The mass spectrometer fragments the eluting derivative in a reproducible manner, generating a unique mass spectrum that serves as a chemical "fingerprint."
This technique is highly valuable for confirming the identity of "this compound" by comparing its derivative's mass spectrum to a reference standard. Electron impact (EI) is a common ionization technique used in GC-MS, which produces characteristic fragment ions that aid in structural elucidation. GC-MS is also effective for identifying and quantifying volatile impurities or degradation products that may be present in the sample. nih.gov
Table 5: General Principles of GC-MS Analysis for Derivatized Amino Acids
| Feature | Description | Source |
| Sample Prep | Derivatization to form a volatile analyte (e.g., using propyl chloroformate or silylation). | nih.gov |
| Separation | GC separates the derivatized compound from other volatile components in the sample mixture. | |
| Ionization | Electron Impact (EI) ionization fragments the molecule into a predictable pattern of ions. | |
| Detection | The mass spectrometer separates and detects the fragment ions based on their mass-to-charge ratio. | nih.gov |
| Identification | The resulting mass spectrum provides structural information and allows for confident identification of the compound. |
Development of Robust Sample Preparation Protocols for Research Specimens
The accurate quantification of "this compound" in complex biological matrices is fundamentally reliant on the development of a robust and reproducible sample preparation protocol. The primary objectives of such a protocol are to efficiently extract the analyte from the specimen, remove endogenous interferences that can compromise analytical results, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is contingent upon the physicochemical properties of the analyte, the nature of the biological matrix (e.g., plasma, serum, urine), the required sensitivity, and the analytical platform being employed, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
The development of these protocols involves a systematic evaluation of various extraction techniques, including Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Key validation parameters such as analyte recovery, matrix effects, and process efficiency are meticulously assessed to ensure the reliability of the bioanalytical method.
Protein Precipitation (PP)
Protein precipitation is a straightforward and rapid method for removing proteins from biological samples like plasma and serum, which is often a necessary first step in sample preparation. news-medical.net This technique involves the addition of a precipitating agent, typically an organic solvent like acetonitrile or an acid such as trichloroacetic acid or sulfosalicylic acid, to the sample. restek.comnih.gov This causes the proteins to denature and precipitate out of the solution.
Protocol Outline for Plasma/Serum:
An aliquot of the plasma or serum sample (e.g., 100 µL) is taken.
A precipitating agent, such as acetonitrile (e.g., 300 µL, a 3:1 ratio), is added.
The mixture is vortexed vigorously for a short period (e.g., 1-2 minutes) to ensure thorough mixing and complete protein precipitation. windows.net
The sample is then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins. windows.netbtrc-charity.org
The resulting supernatant, which contains the analyte, is carefully collected for direct injection or further processing. windows.net
While simple and fast, protein precipitation may not provide the cleanest extracts, as it does not effectively remove other matrix components like phospholipids, which can lead to significant matrix effects in LC-MS analysis. news-medical.net
Interactive Table 1: Performance of a Hypothetical Protein Precipitation Protocol for this compound in Human Plasma
| Parameter | Finding | Interpretation |
| Analyte Concentration | 50 ng/mL | Low Quality Control |
| Precipitating Agent | Acetonitrile (3:1 v/v) | Common and effective choice |
| Mean Recovery (%) | 92.5 | High recovery of the analyte |
| Matrix Effect (%) | 85.1 (Ion Suppression) | Significant signal suppression |
| Process Efficiency (%) | 78.7 | Overall efficiency impacted by matrix effects |
| Precision (%RSD) | 6.8 | Acceptable precision for a research-grade assay |
Liquid-Liquid Extraction (LLE)
LLE is a classic sample clean-up technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. labrulez.com The pH of the aqueous phase can be adjusted to optimize the partitioning of the acidic "this compound" into the organic phase.
Protocol Outline for Urine:
A specific volume of urine (e.g., 1 mL) is acidified (e.g., with formic acid) to ensure the analyte is in a neutral, more organic-soluble form.
An immiscible organic solvent (e.g., 3 mL of ethyl acetate (B1210297) or methyl tert-butyl ether) is added. nih.gov
The mixture is vortexed for an extended period (e.g., 5-10 minutes) to facilitate the transfer of the analyte into the organic layer.
The sample is centrifuged to achieve a clear separation of the aqueous and organic layers.
The organic layer containing the analyte is transferred to a clean tube.
The solvent is evaporated to dryness under a gentle stream of nitrogen.
The residue is reconstituted in a small volume of a solvent compatible with the analytical instrument's mobile phase. labrulez.com
LLE generally produces cleaner samples than protein precipitation but can be more time-consuming and labor-intensive. nih.gov
Interactive Table 2: Comparative Performance of a Hypothetical LLE Protocol in Human Urine
| Parameter | Value | Interpretation |
| Analyte Concentration | 100 ng/mL | Mid Quality Control |
| Extraction Solvent | Ethyl Acetate | Good polarity match for extraction |
| Mean Recovery (%) | 88.2 | Good extraction efficiency |
| Matrix Effect (%) | 97.4 (Minimal Suppression) | Cleaner extract compared to PP |
| Process Efficiency (%) | 85.9 | High overall efficiency |
| Precision (%RSD) | 4.5 | High precision and reproducibility |
Solid-Phase Extraction (SPE)
SPE is a highly selective and versatile sample preparation technique that can provide the cleanest extracts, significantly reducing matrix effects. labrulez.comnih.gov It involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent. For an acidic compound like "this compound," a mixed-mode or ion-exchange sorbent is often effective.
Protocol Outline for Plasma/Serum:
Pre-treatment: The plasma sample is diluted, and the pH is adjusted to optimize retention on the SPE sorbent. sigmaaldrich.com
Conditioning: The SPE cartridge (e.g., a mixed-mode anion exchange polymer) is conditioned sequentially with a solvent like methanol (B129727) and then an equilibration buffer. forensicresources.org
Loading: The pre-treated sample is loaded onto the cartridge at a controlled flow rate.
Washing: The cartridge is washed with a specific solution (e.g., a mild organic or aqueous buffer) to remove unretained matrix components. forensicresources.org
Elution: The analyte of interest is eluted from the sorbent using a small volume of an appropriate solvent (e.g., an acidified organic solvent). forensicresources.org
The eluate is then typically evaporated and reconstituted before analysis.
SPE protocols can be highly optimized to achieve excellent recovery and minimal matrix interference, making it a preferred method for demanding quantitative assays. nih.govnih.gov
Interactive Table 3: Expected Performance Metrics for a Developed SPE Protocol
| Parameter | Value | Interpretation |
| Analyte Concentration | 10 ng/mL | Lower Limit of Quantification |
| SPE Sorbent | Mixed-Mode Anion Exchange | High selectivity for the acidic analyte |
| Mean Recovery (%) | 95.8 | Excellent and consistent recovery |
| Matrix Effect (%) | 101.2 (No significant effect) | Highly effective removal of interferences |
| Process Efficiency (%) | 97.0 | Superior overall method performance |
| Precision (%RSD) | 2.1 | Excellent precision, suitable for rigorous validation |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The use of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new drugs based on the "3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid" scaffold. researchgate.netgoogle.com These technologies can rapidly screen virtual libraries of compounds, predict their biological activities, and optimize their properties, significantly accelerating the drug discovery process. nih.govharvard.edu
Key Applications of AI/ML:
De Novo Drug Design: Generative AI algorithms can design entirely new molecules with desired characteristics, expanding the chemical space beyond existing compound libraries. mit.edu
Predictive Modeling: AI and ML models can be trained on large datasets to predict various properties of new derivatives, including their efficacy, toxicity, and pharmacokinetic profiles. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Target Identification: AI can analyze vast amounts of biological data to identify novel protein targets for which derivatives of "this compound" could be developed. harvard.edu
| AI/ML Application | Description | Potential Impact on "this compound" Research |
| Virtual Screening | Computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. | Rapidly identify new derivatives with high binding affinity to specific biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | A computational modeling method for revealing relationships between structural properties of chemical compounds and their biological activities. | Predict the biological activity of novel derivatives before they are synthesized. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. | Design new derivatives with improved potency and selectivity. |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Optimize the pharmacokinetic and safety profiles of lead compounds. |
Exploration of Novel Bio-conjugation Strategies for "this compound"
Bio-conjugation is a technique used to link a biomolecule, such as a protein or antibody, to another molecule, like a drug. libretexts.org This approach can be used to improve the therapeutic properties of "this compound" by, for example, targeting it to specific cells or tissues. The amino and carboxylic acid groups of the compound provide convenient handles for conjugation.
Potential Bio-conjugation Strategies:
Peptide Conjugation: Linking the compound to peptides can enhance its cell permeability and target specificity. rsc.org
Antibody-Drug Conjugates (ADCs): Attaching the compound to an antibody that specifically recognizes a cancer cell antigen could create a highly targeted cancer therapy. rsc.orgnih.gov
Polymer Conjugation: Conjugation to polymers like polyethylene (B3416737) glycol (PEG) can improve the compound's solubility and circulation half-life.
Recent advancements in bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offer new possibilities for creating highly specific and stable bio-conjugates. acs.org
Development of Advanced In Vitro Biological Models for Mechanistic Elucidation
To better understand how "this compound" and its derivatives work at a molecular level, researchers are turning to advanced in vitro models that more closely mimic human physiology than traditional 2D cell cultures. nih.govresearchgate.net
Examples of Advanced In Vitro Models:
3D Cell Cultures and Spheroids: These models better represent the complex cell-cell interactions that occur in tissues, providing a more accurate prediction of a drug's efficacy and toxicity. nih.gov
Organoids: These are miniature, self-organizing 3D structures that are grown from stem cells and resemble human organs. nih.gov They can be used to study the effects of the compound on specific organ systems.
Organs-on-a-Chip: These are microfluidic devices that contain living cells in a 3D microenvironment, recreating the key functions of a human organ. researchgate.net They allow for the precise control of the cellular environment and the real-time monitoring of cellular responses.
These advanced models will be invaluable for elucidating the mechanism of action of "this compound" derivatives and for identifying potential off-target effects. nih.govtechnologynetworks.com
Potential for Derivatization Towards Specific Target Classes
The "this compound" scaffold is a versatile starting point for the synthesis of a wide range of derivatives with the potential to target various classes of proteins involved in disease. mdpi.commdpi.com By modifying the functional groups on the molecule, chemists can fine-tune its properties to achieve high affinity and selectivity for specific targets. nih.gov
Potential Target Classes:
Enzymes: Many diseases are caused by the malfunctioning of enzymes. Derivatives could be designed to inhibit or activate specific enzymes.
Receptors: Receptors are proteins that transmit signals into cells. Derivatives could be developed to block or stimulate specific receptors.
Ion Channels: These are proteins that control the flow of ions across cell membranes. Derivatives could be created to modulate the activity of specific ion channels.
Transcription Factors: These proteins regulate gene expression. Derivatives could be designed to interfere with the activity of transcription factors involved in disease.
Molecular docking studies can be used to predict how different derivatives will bind to their target proteins, guiding the design of new and more potent compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodology : Start with halogenated aniline derivatives (e.g., 4-bromo-2-chloroaniline) as precursors. Use nucleophilic substitution or coupling reactions to introduce the propanoic acid moiety. Key steps include:
- Amination : React with β-alanine derivatives under basic conditions (e.g., NaOH/K₂CO₃ in THF) .
- Halogen retention : Optimize temperature (40–60°C) and solvent polarity (DMF/EtOH) to prevent premature dehalogenation during synthesis .
- Characterization : Confirm purity via HPLC and structural identity using NMR (¹H/¹³C) and FT-IR to detect carboxylic acid (-COOH) and amine (-NH₂) groups .
Q. How can structural analogs of this compound be designed to study halogen effects on reactivity?
- Approach : Compare reactivity with analogs like 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid or 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid.
- Methods :
- Electrophilic substitution : Assess halogen lability (Br vs. Cl) using AgNO₃/KI to track displacement rates .
- Computational modeling : Calculate electron-withdrawing effects of Br/Cl substituents on the phenyl ring using DFT (e.g., Gaussian 16) to predict regioselectivity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Protocols :
- Enzyme inhibition : Test against tyrosine kinases or decarboxylases using fluorometric assays (e.g., Z′-LYTE™ kinase assay kit).
- Cellular uptake : Radiolabel the compound (³H/¹⁴C) and measure accumulation in HEK293 or HepG2 cells via scintillation counting .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Analysis framework :
- Dose-response validation : Repeat assays with varying concentrations (0.1–100 µM) to identify non-linear effects.
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity .
- Structural analogs : Test halogen-substituted derivatives to determine if Br/Cl positioning alters binding affinity .
Q. What strategies are effective for studying regioselectivity in cross-coupling reactions involving this compound?
- Experimental design :
- Buchwald-Hartwig coupling : Screen Pd catalysts (e.g., Pd(OAc)₂/XPhos) to couple the aryl bromide with heteroarenes. Monitor regioselectivity via LC-MS .
- Isotopic labeling : Use ⁸¹Br/³⁷Cl isotopes to track substitution patterns in Suzuki-Miyaura reactions .
Q. How can computational tools predict metabolic stability and toxicity profiles?
- Workflow :
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate hepatic clearance, CYP450 interactions, and Ames test outcomes.
- Metabolite identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) with BioTransformer 3.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
